molecular formula C24H17N5O3 B11562076 N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-nitrobenzamide

N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-nitrobenzamide

Cat. No.: B11562076
M. Wt: 423.4 g/mol
InChI Key: PJRLFMLTBMLCMN-UHFFFAOYSA-N
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Description

N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE is a complex organic compound that features a benzotriazole core substituted with a naphthalene ring, a nitrobenzamide group, and a methyl group

Preparation Methods

The synthesis of N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized via a cyclization reaction involving an ortho-substituted aniline and sodium nitrite in acidic conditions.

    Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Nitration and Amidation: The nitro group is introduced via nitration of the benzotriazole core, followed by amidation to attach the benzamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzotriazole and naphthalene rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with metal ions, making it useful in chelation therapy and as a corrosion inhibitor. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE can be compared with other benzotriazole derivatives such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the naphthalene ring, benzotriazole core, and nitrobenzamide group in N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-NITROBENZAMIDE provides distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H17N5O3

Molecular Weight

423.4 g/mol

IUPAC Name

N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)-2-nitrobenzamide

InChI

InChI=1S/C24H17N5O3/c1-15-13-20-21(14-19(15)25-24(30)18-10-4-5-11-23(18)29(31)32)27-28(26-20)22-12-6-8-16-7-2-3-9-17(16)22/h2-14H,1H3,(H,25,30)

InChI Key

PJRLFMLTBMLCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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